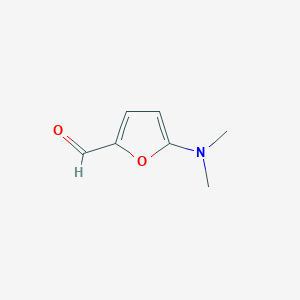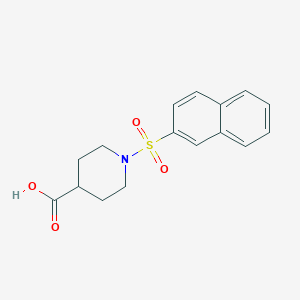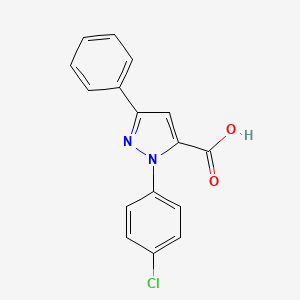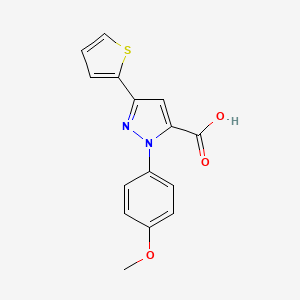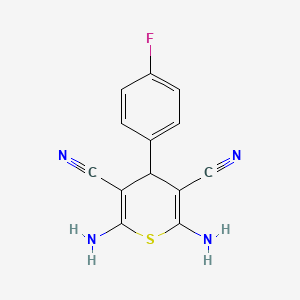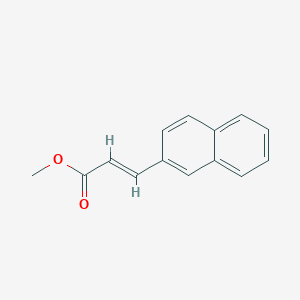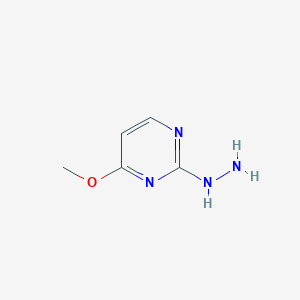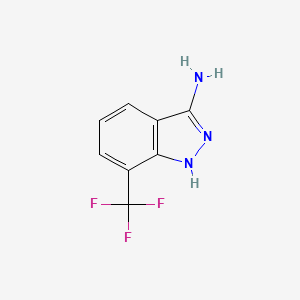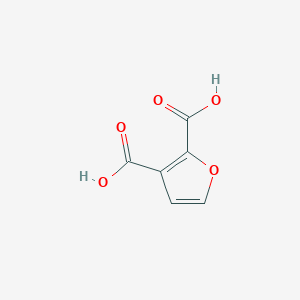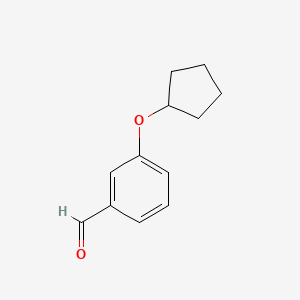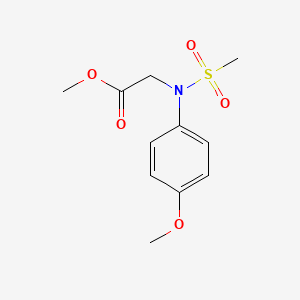
methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinate is an organic compound that belongs to the class of glycinates. These compounds are characterized by the presence of a glycine moiety attached to various functional groups. This particular compound features a methoxyphenyl group and a methylsulfonyl group, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline, methylsulfonyl chloride, and glycine methyl ester.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted glycinates.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinate depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, pain, or cellular metabolism.
相似化合物的比较
Similar Compounds
Methyl N-(4-methoxyphenyl)glycinate: Lacks the methylsulfonyl group.
Methyl N-(methylsulfonyl)glycinate: Lacks the methoxyphenyl group.
N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine: Lacks the methyl ester group.
Uniqueness
Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinate is unique due to the presence of both the methoxyphenyl and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
6198-78-3 |
|---|---|
分子式 |
C11H15NO5S |
分子量 |
273.31 g/mol |
IUPAC 名称 |
methyl 2-(4-methoxy-N-methylsulfonylanilino)acetate |
InChI |
InChI=1S/C11H15NO5S/c1-16-10-6-4-9(5-7-10)12(18(3,14)15)8-11(13)17-2/h4-7H,8H2,1-3H3 |
InChI 键 |
JUZLAFVLDPHHMC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C |
规范 SMILES |
COC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C |
序列 |
G |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



